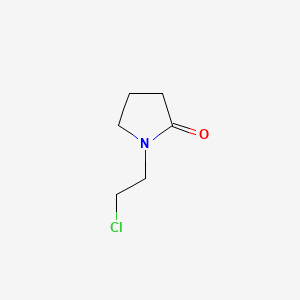

1-(2-Chloroethyl)pyrrolidin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO/c7-3-5-8-4-1-2-6(8)9/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLYHDWHNFLUEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390083 | |

| Record name | 1-(2-chloroethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51333-90-5 | |

| Record name | 1-(2-chloroethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chloroethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 1-(2-Chloroethyl)pyrrolidin-2-one (CAS: 51333-90-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloroethyl)pyrrolidin-2-one is a substituted pyrrolidinone, a class of five-membered lactam heterocycles. The pyrrolidinone core is a prevalent scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Derivatives of pyrrolidin-2-one have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] This has led to significant interest in the synthesis and evaluation of novel pyrrolidinone derivatives for drug discovery and development.[1]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of the known biological activities of the broader pyrrolidin-2-one class of compounds. Due to the limited availability of specific experimental data for this particular compound in the scientific literature, some information is based on analogous compounds and established chemical principles.

Physicochemical Properties

While specific experimental data for this compound is not widely published, the following table summarizes its known and predicted properties. It is primarily available as a liquid and is recommended to be stored at 2-8°C under an inert atmosphere.

| Property | Value | Source |

| CAS Number | 51333-90-5 | [3] |

| Molecular Formula | C6H10ClNO | [3] |

| Molecular Weight | 147.6 g/mol | |

| Physical Form | Liquid | |

| Purity | ≥95% | |

| Storage Temperature | 2-8°C | |

| InChI Key | CWLYHDWHNFLUEI-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound can be achieved via the chlorination of its corresponding alcohol precursor, 1-(2-hydroxyethyl)pyrrolidin-2-one. This reaction is a standard procedure in organic synthesis, often employing thionyl chloride (SOCl₂) as the chlorinating agent. The following is a detailed experimental protocol adapted from established procedures for analogous compounds.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

1-(2-hydroxyethyl)pyrrolidin-2-one

-

Thionyl chloride (SOCl₂)

-

Dry chloroform (CHCl₃)

-

Anhydrous diethyl ether

-

Nitrogen gas supply

-

Standard reflux apparatus (round-bottom flask, condenser, heating mantle)

-

Stirring plate and magnetic stir bar

-

Dropping funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel, dissolve 1-(2-hydroxyethyl)pyrrolidin-2-one (1.0 eq) in dry chloroform.

-

Place the flask in an ice bath and cool the solution to 0-5°C with stirring.

-

Slowly add thionyl chloride (1.1 eq) dropwise to the cooled solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or by trituration with anhydrous diethyl ether to yield this compound as a liquid.

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Thionyl chloride is a corrosive and toxic reagent. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

The reaction produces HCl and SO₂ gases, which should be vented through a suitable trap.

Synthesis Workflow

Figure 2: Workflow for the synthesis of this compound.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the molecule. The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyrrolidinone ring and the chloroethyl side chain. The ¹³C NMR spectrum would confirm the presence of the carbonyl carbon and the other carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present. A strong absorption band corresponding to the C=O stretch of the lactam is expected around 1680-1700 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Biological Activity and Applications in Drug Development

Specific biological activity data for this compound is not extensively documented in the available literature. However, the pyrrolidin-2-one scaffold is a key component in numerous biologically active molecules.[1][2]

General Biological Activities of Pyrrolidin-2-ones

-

Anticancer Activity: Many pyrrolidinone derivatives have been synthesized and evaluated for their potential as anticancer agents.[1][4]

-

Antibacterial and Antifungal Activity: The pyrrolidinone ring is present in several compounds with demonstrated antimicrobial properties.[2][4]

-

Anticonvulsant Activity: Certain pyrrolidine-2,5-dione derivatives have shown promising anticonvulsant effects.[1]

-

Enzyme Inhibition: Polyhydroxylated pyrrolidines, which can be derived from pyrrolidinones, are known inhibitors of enzymes like α-glycosidase, making them potential candidates for antidiabetic drugs.[1]

Potential Applications in Drug Development

Given its structure, this compound serves as a valuable intermediate in organic synthesis. The chloroethyl group is a reactive handle that can be used to introduce the pyrrolidinone moiety into larger molecules through nucleophilic substitution reactions. This makes it a useful building block for the synthesis of more complex drug candidates.

Conclusion

This compound is a chemical intermediate with potential applications in the synthesis of novel, biologically active compounds. While specific experimental data for this compound is limited, its synthesis can be reliably achieved through established chemical transformations. The broader class of pyrrolidin-2-ones exhibits a wide range of pharmacological activities, suggesting that derivatives of this compound could be of interest for future drug discovery efforts. Further research is needed to fully characterize this compound and to explore its specific biological properties.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CAS#:51333-90-5 | Chemsrc [chemsrc.com]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Chloroethyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloroethyl)pyrrolidin-2-one (CAS No. 51333-90-5) is a substituted γ-lactam belonging to the pyrrolidinone class of compounds. The pyrrolidin-2-one ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules.[1][2][3] Derivatives of this core structure are known to exhibit diverse pharmacological activities, including anti-cancer, anti-bacterial, anti-viral, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the available physicochemical data for this compound, its more stable hydrochloride salt, and related compounds. Due to the limited publicly available experimental data for this compound, this guide also includes detailed information on its key precursor, 1-(2-Chloroethyl)pyrrolidine hydrochloride, which is more extensively characterized.

Physicochemical Properties

The available data for this compound is limited. It is commercially available as a liquid with a purity of 95%.[4] For a more comprehensive understanding, the properties of the related compound 1-(2-Chloroethyl)pyrrolidine and its hydrochloride salt are also presented.

Properties of this compound

| Property | Value | Source |

| CAS Number | 51333-90-5 | [5] |

| Molecular Formula | C₆H₁₀ClNO | [5] |

| Molecular Weight | 147.60 g/mol | [5] |

| Physical Form | Liquid | [4] |

| Purity | 95% | [4] |

| Storage | 2-8°C, Inert atmosphere | [4] |

| Calculated LogP | 0.78550 | [5] |

| InChI Key | CWLYHDWHNFLUEI-UHFFFAOYSA-N | [4] |

Properties of 1-(2-Chloroethyl)pyrrolidine and its Hydrochloride Salt

1-(2-Chloroethyl)pyrrolidine is the corresponding amine, lacking the carbonyl group of the target compound. Its hydrochloride salt is a common, stable precursor in syntheses.

| Property | 1-(2-Chloroethyl)pyrrolidine | 1-(2-Chloroethyl)pyrrolidine Hydrochloride | Source |

| CAS Number | 5050-41-9 | 7250-67-1 | [6][7] |

| Molecular Formula | C₆H₁₂ClN | C₆H₁₃Cl₂N | [6][7] |

| Molecular Weight | 133.62 g/mol | 170.08 g/mol | [6][7] |

| Physical Form | Flammable liquid | White to off-white crystalline powder | [6][8] |

| Melting Point | Not available | 167-170 °C | [8] |

| Boiling Point | 170.5 °C at 760 mmHg | 237 °C | [8][9] |

| Solubility | Not specified | Soluble in water | [8] |

| InChI Key | RMGFLMXDCGQKPS-UHFFFAOYSA-N | FSNGFFWICFYWQC-UHFFFAOYSA-N | [6][7] |

Spectral Data

No specific experimental spectral data for this compound was found in the public domain. However, extensive spectral data is available for 1-(2-Chloroethyl)pyrrolidine hydrochloride.

¹H NMR Spectroscopy

-

Compound: 1-(2-Chloroethyl)pyrrolidine Hydrochloride

-

Description: The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.[10]

Infrared (IR) Spectroscopy

-

Compound: 1-(2-Chloroethyl)pyrrolidine Hydrochloride

-

Description: IR spectroscopy can be used to identify the functional groups present in the molecule.[7][11]

Mass Spectrometry

-

Compound: 1-(2-Chloroethyl)pyrrolidine Hydrochloride

-

Description: Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.[10]

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis involves the reaction of 2-pyrrolidinone with a suitable 2-chloroethylating agent.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Methodology:

-

Deprotonation: 2-Pyrrolidinone is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). This removes the acidic proton from the nitrogen atom, forming the corresponding anion.

-

N-Alkylation: The resulting anion is then reacted with a suitable 2-chloroethylating agent, such as 1-bromo-2-chloroethane. The bromide is a better leaving group than the chloride, allowing for selective displacement.

-

Workup and Purification: The reaction mixture is quenched with water and the product is extracted with an organic solvent. The crude product is then purified using techniques such as distillation or column chromatography.

Synthesis of 1-(2-Chloroethyl)pyrrolidine Hydrochloride

A common method for the synthesis of 1-(2-Chloroethyl)pyrrolidine hydrochloride involves the reaction of pyrrolidine with 2-chloroethanol, followed by treatment with thionyl chloride.[8][12]

Methodology:

-

Reaction of Pyrrolidine and 2-Chloroethanol: Pyrrolidine and 2-chloroethanol are refluxed in a solvent such as toluene.[8][12]

-

Chlorination: After cooling, thionyl chloride is added dropwise to the filtrate. The mixture is then refluxed.[8][12]

-

Isolation: The reaction mixture is cooled and concentrated under reduced pressure. The resulting solid is recrystallized from a suitable solvent like absolute ethanol to yield 1-(2-Chloroethyl)pyrrolidine hydrochloride.[8][12]

Caption: Experimental workflow for the synthesis of 1-(2-Chloroethyl)pyrrolidine HCl.

Biological Activity and Signaling Pathways

While specific biological data for this compound is not available, the broader class of pyrrolidin-2-one derivatives is of significant interest in drug discovery.[3] The pyrrolidin-2-one scaffold is a key component in many compounds with a wide range of biological activities.[1][2]

Research into variously functionalized pyrrolidin-2-ones has demonstrated activities including:

-

Anti-cancer: Studies are ongoing to understand the structure-activity relationship of substituents on the pyrrolidin-2-one ring concerning their cytotoxicity in cancer cells.[1]

-

Anti-bacterial and Anti-viral: The γ-lactam core is a feature in many compounds with antimicrobial properties.[1][13]

-

Anti-inflammatory: Certain derivatives have shown anti-inflammatory effects.[2]

The biological activity of these compounds is highly dependent on the nature and position of the substituents on the pyrrolidin-2-one ring.[1] The introduction of a reactive chloroethyl group at the N1 position, as in this compound, could potentially allow for covalent modification of biological targets, a mechanism utilized by some therapeutic agents. However, this reactivity also suggests potential for cytotoxicity.

Caption: Biological activities associated with the pyrrolidin-2-one scaffold.

Safety and Handling

Detailed safety information for this compound is not fully established. However, given its structure, it should be handled with care in a laboratory setting. The related compound, 1-(2-Chloroethyl)pyrrolidine, is classified as a flammable liquid and causes skin and serious eye irritation.[6] Its hydrochloride salt is also known to cause skin and eye irritation and may be harmful if swallowed.[7] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling these compounds. Work should be conducted in a well-ventilated fume hood. For this compound, storage at 2-8°C under an inert atmosphere is recommended.[4]

Conclusion

This compound is a compound of interest due to its pyrrolidin-2-one core, a well-established pharmacophore. While detailed experimental data for this specific molecule is sparse, this guide has consolidated the available information and provided context through the more extensively studied precursor, 1-(2-Chloroethyl)pyrrolidine hydrochloride. The provided synthetic protocols and overview of the biological potential of the pyrrolidin-2-one scaffold offer a valuable resource for researchers in drug discovery and development. Further experimental investigation is warranted to fully characterize the physicochemical properties and biological activity of this compound.

References

- 1. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 51333-90-5 [sigmaaldrich.com]

- 5. This compound | CAS#:51333-90-5 | Chemsrc [chemsrc.com]

- 6. 1-(2-Chloroethyl)pyrrolidine | C6H12ClN | CID 81669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(2-Chloroethyl)pyrrolidine hydrochloride | C6H13Cl2N | CID 81668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. 1-(2-CHLOROETHYL)-PYRROLIDINE|5050-41-9|lookchem [lookchem.com]

- 10. 1-(2-Chloroethyl)pyrrolidine Hydrochloride(7250-67-1) 1H NMR spectrum [chemicalbook.com]

- 11. 1-(2-Chloroethyl)pyrrolidine Hydrochloride(7250-67-1) IR Spectrum [m.chemicalbook.com]

- 12. 1-(2-Chloroethyl)pyrrolidine Hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

1-(2-Chloroethyl)pyrrolidin-2-one spectral data (¹H NMR, ¹³C NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for 1-(2-Chloroethyl)pyrrolidin-2-one, a key intermediate in various synthetic applications. Due to the limited availability of public domain spectral data for this specific compound, this document presents a detailed analysis of expected spectral characteristics based on its chemical structure and by drawing comparisons with closely related analogs. This guide also outlines the standard experimental protocols for acquiring ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for researchers working with this and similar molecules.

Introduction

This compound (CAS No. 51333-90-5) is a heterocyclic organic compound with significant potential as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Its structure, featuring a lactam ring and a reactive chloroethyl side chain, makes it a versatile precursor for a variety of chemical modifications. Accurate spectral characterization is paramount for verifying the identity and purity of this compound in any research and development setting. This guide aims to provide a thorough understanding of its expected spectral properties and the methodologies for their determination.

Predicted Spectral Data

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrrolidinone ring and the chloroethyl side chain. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the chlorine atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-3 (CH₂) | ~2.0 | Quintet | 2H |

| H-4 (CH₂) | ~2.4 | Triplet | 2H |

| H-5 (CH₂) | ~3.4 | Triplet | 2H |

| N-CH₂ | ~3.6 | Triplet | 2H |

| CH₂-Cl | ~3.7 | Triplet | 2H |

Note: Predictions are based on standard chemical shift values and analysis of similar structures. The solvent used for analysis (e.g., CDCl₃, DMSO-d₆) will affect the precise chemical shifts.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon is expected to be the most downfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-3 | ~18 |

| C-4 | ~31 |

| N-CH₂ | ~42 |

| CH₂-Cl | ~48 |

| C-5 | ~49 |

| C-2 (C=O) | ~175 |

Note: These are estimated values. Actual shifts will depend on the solvent and experimental conditions.

Predicted Infrared (IR) Spectral Data

The IR spectrum is crucial for identifying the functional groups present in the molecule. The most prominent feature will be the strong absorption from the amide carbonyl group.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (alkane) | 2850-2960 | Medium-Strong |

| C=O (amide) | 1670-1690 | Strong |

| C-N | 1250-1350 | Medium |

| C-Cl | 650-750 | Medium-Strong |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular formula is C₆H₁₀ClNO, with a molecular weight of 147.60 g/mol .

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment |

| 147/149 | [M]⁺ (Molecular ion peak, with isotopic pattern for Cl) |

| 112 | [M - Cl]⁺ |

| 84 | [C₄H₆NO]⁺ |

| 49 | [CH₂Cl]⁺ |

Note: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M peak.

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectral data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C NMR spectra of the compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

-

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Sample Preparation (Thin Film):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Place the prepared sample in the instrument's sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will likely produce significant fragmentation. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization technique that may yield a more prominent molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Analyze the spectrum for the molecular ion peak and characteristic fragment ions.

Visualization of Experimental Workflow

The general workflow for obtaining and analyzing spectral data can be visualized as a logical progression from sample preparation to final data interpretation.

Caption: General workflow for spectral data acquisition and analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectral data for this compound, along with standardized experimental protocols for their acquisition. While experimental data for this specific molecule is scarce in the public domain, the information presented here offers a robust framework for researchers to identify, characterize, and utilize this compound in their synthetic endeavors. The provided methodologies are fundamental to the structural elucidation of organic molecules and are broadly applicable in the fields of chemistry and drug development.

A Technical Guide to the Solubility of 1-(2-Chloroethyl)pyrrolidin-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical property that influences its synthesis, purification, formulation, and overall bioavailability. This technical guide addresses the solubility of 1-(2-Chloroethyl)pyrrolidin-2-one, a heterocyclic compound of interest in chemical and pharmaceutical research. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a robust framework for its experimental determination. It includes a detailed, generalized experimental protocol, a template for data presentation, and a discussion of the general solubility characteristics of the parent molecule, 2-pyrrolidone, to provide a predictive context.

Introduction to this compound

This compound is a derivative of 2-pyrrolidone, a five-membered lactam. The presence of the chloroethyl group introduces a reactive site and modifies the polarity of the parent structure, influencing its interactions with various solvents. Understanding its solubility profile is essential for researchers working on its synthesis, downstream processing, and formulation development. While specific data is scarce, the general properties of the pyrrolidone ring suggest a degree of polarity that may confer solubility in a range of organic solvents. The parent compound, 2-pyrrolidone, is known to be very soluble in solvents like alcohol, ether, benzene, and chloroform[1].

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound at Ambient Temperature (25°C)

| Organic Solvent | Solvent Class | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| e.g., Methanol | Polar Protic | |||

| e.g., Acetone | Polar Aprotic | |||

| e.g., Dichloromethane | Non-polar | |||

| e.g., Toluene | Non-polar | |||

| e.g., Dimethyl Sulfoxide (DMSO) | Polar Aprotic | |||

| e.g., Ethyl Acetate | Polar Aprotic | |||

| e.g., Hexane | Non-polar |

Experimental Protocol for Solubility Determination

The following section details a generalized protocol based on the widely accepted shake-flask method, which is considered a reliable technique for determining thermodynamic solubility[2]. This method involves achieving equilibrium between the dissolved and undissolved solute in a specific solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or orbital incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis Spectrophotometer)

Procedure: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that a solid phase remains after equilibrium is reached, indicating saturation[2].

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For fine suspensions, centrifugation may be necessary to achieve clear separation.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a pre-calibrated analytical instrument (e.g., HPLC).

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. Express the solubility in desired units (e.g., mg/mL, g/100 mL, or mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: A flowchart of the shake-flask method for determining thermodynamic solubility.

Conclusion

While direct quantitative solubility data for this compound remains elusive in public domains, this guide provides the necessary framework for researchers to generate this critical information. By employing standardized methodologies such as the shake-flask method, the scientific community can build a comprehensive understanding of this compound's physicochemical properties, thereby facilitating its application in drug discovery and development. The provided templates and workflows are intended to ensure consistency and comparability of data across different laboratories.

References

Molecular weight and formula of 1-(2-Chloroethyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(2-Chloroethyl)pyrrolidin-2-one, alongside relevant (though limited) information on its synthesis and potential biological significance. Due to the specificity of this molecule, some data is extrapolated from closely related compounds and the broader class of pyrrolidin-2-ones.

Core Compound Data

Herein lies the fundamental molecular and physical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀ClNO | [1] |

| Molecular Weight | 147.6 g/mol | |

| CAS Number | 51333-90-5 | [2] |

| Physical Form | Liquid | |

| Purity | Commercially available at 95% and 97% | |

| Storage Conditions | 2-8°C under an inert atmosphere |

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating that it can be harmful and an irritant.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Proposed Synthesis of this compound

A potential synthesis could involve the N-alkylation of 2-pyrrolidinone with a suitable chloroethylating agent.

Reaction:

2-Pyrrolidinone + 1-bromo-2-chloroethane → this compound + HBr

Materials:

-

2-Pyrrolidinone

-

1-bromo-2-chloroethane

-

Sodium hydride (NaH) or a similar strong base

-

Anhydrous tetrahydrofuran (THF) or a similar aprotic solvent

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-pyrrolidinone in anhydrous THF at 0°C, add sodium hydride portion-wise.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Cool the reaction mixture back to 0°C and add 1-bromo-2-chloroethane dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Caption: A logical workflow for the proposed synthesis of this compound.

Analytical Characterization Workflow

A standard workflow for the characterization of the synthesized product would involve spectroscopic analysis to confirm the structure and purity.

Caption: A standard analytical workflow for the characterization of this compound.

Biological Activity and Signaling Pathways

Specific studies on the biological activity and signaling pathways of this compound are not currently available in published literature. However, the pyrrolidin-2-one scaffold is a well-known pharmacophore present in a variety of biologically active compounds. Derivatives of pyrrolidin-2-one have demonstrated a wide range of activities, including:

-

Anticancer

-

Antibacterial

-

Antiviral

-

Anti-inflammatory

Given the reactive chloroethyl group, this compound could serve as a precursor for the synthesis of a library of compounds for biological screening.

Caption: A proposed workflow for exploring the biological activity of this compound derivatives.

References

Purity Analysis of 1-(2-Chloroethyl)pyrrolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for assessing the purity of 1-(2-Chloroethyl)pyrrolidin-2-one, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines potential analytical techniques, impurity profiling strategies, and detailed experimental protocols to ensure the quality and consistency of this compound in research and development settings.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its purity is a critical attribute that can significantly impact the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). This guide details a multi-faceted approach to purity analysis, incorporating chromatographic, spectroscopic, and thermal methods to provide a comprehensive characterization of the compound.

Analytical Methodologies for Purity Determination

A combination of analytical techniques is recommended for a thorough purity assessment of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC) for quantitative analysis of organic impurities, Gas Chromatography (GC) for volatile impurities and residual solvents, and spectroscopic techniques for structural confirmation and identification of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for determining the purity and impurity profile of non-volatile organic compounds. A reversed-phase HPLC method is generally suitable for a molecule like this compound.

Table 1: HPLC Method Parameters for Purity Analysis

| Parameter | Recommended Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL in Mobile Phase A/B (50:50) |

Experimental Protocol: HPLC Purity Determination

-

Solution Preparation:

-

Prepare Mobile Phase A by adding 1 mL of formic acid to 1 L of HPLC-grade water and mixing thoroughly.

-

Prepare the sample solution by accurately weighing approximately 10 mg of this compound and dissolving it in 10 mL of a 50:50 mixture of Mobile Phase A and B.

-

-

Instrumentation Setup:

-

Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

-

-

Analysis:

-

Inject the sample solution and run the gradient program.

-

Monitor the chromatogram at 210 nm.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the area percentage of the main peak to determine the purity.

-

Identify and quantify any impurities based on their relative retention times and peak areas.

-

Gas Chromatography (GC)

GC is an ideal method for the analysis of volatile organic impurities and residual solvents that may be present from the synthesis process.

Table 2: GC Method Parameters for Residual Solvent Analysis

| Parameter | Recommended Conditions |

| Column | DB-624, 30 m x 0.32 mm, 1.8 µm |

| Carrier Gas | Helium |

| Flow Rate | 2.0 mL/min |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Injection Mode | Split (10:1) |

| Sample Preparation | 10 mg/mL in Dimethyl Sulfoxide (DMSO) |

Experimental Protocol: GC Residual Solvent Analysis

-

Solution Preparation:

-

Prepare a standard solution containing known concentrations of expected residual solvents (e.g., toluene, ethanol, diethyl ether) in DMSO.

-

Prepare the sample solution by dissolving 100 mg of this compound in 10 mL of DMSO.

-

-

Instrumentation Setup:

-

Equilibrate the GC system with the specified conditions.

-

-

Analysis:

-

Inject the standard solution to establish retention times and response factors for the target solvents.

-

Inject the sample solution.

-

-

Data Analysis:

-

Identify peaks in the sample chromatogram by comparing retention times with the standard.

-

Quantify the amount of each residual solvent using the external standard method.

-

Spectroscopic Analysis

Spectroscopic techniques are crucial for confirming the chemical structure of the main component and for identifying any significant impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation. The presence of unexpected signals can indicate impurities. A purity of ≥97.0% can often be confirmed by NMR.[1]

-

Mass Spectrometry (MS): Coupled with a chromatographic technique (LC-MS or GC-MS), MS provides molecular weight information for the main peak and any impurity peaks, aiding in their identification.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. The spectrum can be compared to a reference standard to confirm identity.

Impurity Profiling

A thorough understanding of potential impurities is essential for a comprehensive purity analysis. Impurities can originate from starting materials, by-products of the synthesis, or degradation products.

Table 3: Potential Impurities of this compound

| Impurity Name | Potential Origin |

| 2-Pyrrolidinone | Starting material or hydrolysis product |

| 1-(2-Hydroxyethyl)pyrrolidin-2-one | Incomplete chlorination of the hydroxyl precursor |

| Dimeric impurities | Self-reaction or side reactions |

| Residual Solvents (e.g., Toluene, Ethanol) | Synthesis and purification process[2] |

Visualizations

The following diagrams illustrate the logical workflow for the purity analysis and a potential degradation pathway.

Caption: Workflow for the comprehensive purity analysis of this compound.

References

Unveiling 1-(2-Chloroethyl)pyrrolidin-2-one: A Technical Guide to its Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial synthesis of the heterocyclic compound 1-(2-Chloroethyl)pyrrolidin-2-one. While the definitive discovery and first reported synthesis in peer-reviewed literature remain elusive, this document outlines the most plausible synthetic pathway, supported by analogous chemical transformations, and presents detailed experimental protocols derived from established chemical principles.

Introduction

This compound, with the CAS number 51333-90-5, is a functionalized pyrrolidinone derivative. The pyrrolidin-2-one moiety is a significant scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a reactive 2-chloroethyl group at the nitrogen atom provides a valuable synthon for further chemical modifications, making it a potentially important intermediate in the synthesis of novel pharmaceutical agents and other functional molecules.

Plausible First Synthesis: Chlorination of 1-(2-Hydroxyethyl)-2-pyrrolidone

The most logical and widely accepted method for the first synthesis of this compound is through the chlorination of its precursor, 1-(2-hydroxyethyl)-2-pyrrolidone (CAS 3445-11-2). This transformation is a standard procedure in organic synthesis, typically achieved using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this type of conversion due to the clean reaction byproducts (SO₂ and HCl as gases).

Proposed Reaction Pathway

The synthesis involves the nucleophilic substitution of the hydroxyl group in 1-(2-hydroxyethyl)-2-pyrrolidone with a chloride ion.

Caption: Proposed synthesis of this compound.

Experimental Protocols

Method 1: Synthesis using Thionyl Chloride

This protocol is adapted from analogous reactions involving the conversion of hydroxyethyl-substituted amines and amides to their corresponding chloroethyl derivatives.

Materials and Equipment:

-

1-(2-Hydroxyethyl)-2-pyrrolidone

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or chloroform (CHCl₃) as solvent

-

Round-bottom flask with a reflux condenser and a gas outlet

-

Magnetic stirrer and heating mantle

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 1-(2-hydroxyethyl)-2-pyrrolidone (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. The addition should be controlled to maintain a low reaction temperature.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water or a saturated sodium bicarbonate solution. Caution: This step is exothermic and will release HCl and SO₂ gas. Perform in a well-ventilated fume hood.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-(2-Hydroxyethyl)-2-pyrrolidone | 3445-11-2 | C₆H₁₁NO₂ | 129.16 |

| This compound | 51333-90-5 | C₆H₁₀ClNO | 147.60 |

Logical Workflow for Synthesis and Purification

The overall process from starting material to purified product can be visualized as a clear workflow.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-(2-Chloroethyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for 1-(2-Chloroethyl)pyrrolidin-2-one (CAS No. 51333-90-5), a key intermediate in various synthetic pathways. Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize the risk of exposure. This guide collates available safety data to inform on proper handling, storage, and emergency procedures.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] It is crucial to understand its potential health effects to implement appropriate safety measures.

GHS Classification:

-

Acute Oral Toxicity: Category 4.[1]

-

Skin Corrosion/Irritation: Category 2.[1]

-

Serious Eye Damage/Eye Irritation: Category 2.[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system).[1]

Signal Word: Warning[1]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Physical and Chemical Properties

| Property | Data |

| Molecular Formula | C6H10ClNO |

| CAS Number | 51333-90-5 |

| Appearance | No information available |

| Odor | No information available |

| Melting Point/Range | No information available |

| Boiling Point/Range | No information available |

| Flash Point | No information available |

| Solubility | No information available |

Toxicological Data

Comprehensive toxicological studies for this compound are not available in the reviewed literature. The GHS classification indicates that the substance is harmful if swallowed and may cause respiratory irritation.[1] The lack of specific LD50 or LC50 data necessitates a cautious approach, treating the compound as potentially toxic.

| Metric | Value | Species | Route |

| LD50 | No data available | - | Oral |

| LD50 | No data available | - | Dermal |

| LC50 | No data available | - | Inhalation |

Safe Handling and Storage

Proper handling and storage procedures are paramount to prevent accidental exposure and maintain the integrity of the compound.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[1][2]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

-

Avoid contact with skin and eyes.[2]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1]

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Do not eat, drink, or smoke when using this product.[1]

Storage:

-

Keep the container tightly closed.[3]

-

Store in a dry, cool, and well-ventilated place.[3]

-

Store locked up.[2]

Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment for handling this compound.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[1]

Firefighting and Accidental Release Measures

Firefighting:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[4]

-

Hazardous Combustion Products: Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride gas.[4]

Accidental Release:

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[3]

-

Environmental Precautions: Should not be released into the environment.[3]

-

Containment and Cleanup: Sweep up and shovel into suitable containers for disposal.[3]

The following workflow outlines the general procedure for handling a spill of this compound.

Stability and Reactivity

-

Reactivity: No information available.

-

Chemical Stability: Stable under normal conditions.

-

Conditions to Avoid: Incompatible products.

-

Incompatible Materials: Strong oxidizing agents, Strong bases.[5]

-

Hazardous Decomposition Products: Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride.[5]

Experimental Protocols

Detailed experimental protocols for the synthesis or safety assessment of this compound are not provided in the reviewed safety data sheets. Researchers should develop their own standard operating procedures (SOPs) based on the hazard information presented in this guide and consult with their institution's environmental health and safety department.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment. All laboratory personnel should be thoroughly trained in chemical safety and handling procedures. Always refer to the most current Safety Data Sheet (SDS) for the specific chemical in use.

References

An In-depth Technical Guide to the Material Safety Data Sheet for 1-(2-Chloroethyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a comprehensive technical guide compiled from available safety and scientific data. It is intended for informational purposes for a professional audience and should not be substituted for a manufacturer-provided Safety Data Sheet (SDS). Always refer to the original SDS from the supplier before handling the chemical.

Chemical Identification and Physicochemical Properties

1-(2-Chloroethyl)pyrrolidin-2-one is a chemical intermediate, and its safety and handling require careful consideration of its known and predicted properties.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 1-(2-chloroethyl)-2-pyrrolidinone |

| CAS Number | 51333-90-5 |

| Molecular Formula | C₆H₁₀ClNO |

| Molecular Weight | 147.60 g/mol |

| Physical State | Liquid |

| Boiling Point | 118.0-119.5 °C (at 7 Torr)[1][2] |

| Density | 1.1932 g/cm³[1] |

| Storage Temperature | 2-8°C under an inert atmosphere[3] |

Hazard Identification and Classification

Based on available data, this compound is classified with the following hazards:

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

GHS Pictograms:

Signal Word: Danger

Toxicological Data

| Toxicological Endpoint | Species | Route | Value |

| Acute Oral Toxicity (LD50) | Data Not Available | Oral | Data Not Available |

| Acute Dermal Toxicity (LD50) | Data Not Available | Dermal | Data Not Available |

| Acute Inhalation Toxicity (LC50) | Data Not Available | Inhalation | Data Not Available |

Experimental Protocols

Detailed experimental reports for the toxicological assessment of this compound are not publicly available. The following are descriptions of standard, internationally recognized (e.g., OECD) protocols that are likely used to determine the stated hazards.

a) Skin Irritation/Corrosion (OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro test assesses the potential of a chemical to cause skin irritation. A reconstructed human epidermis (RhE) model, which mimics the properties of the upper layers of human skin, is used.

-

Methodology:

-

The test chemical is applied topically to the surface of the RhE tissue.

-

The tissue is incubated with the chemical for a defined period (e.g., 60 minutes).

-

After exposure, the tissue is rinsed and incubated in fresh medium for a post-exposure period (typically 42 hours).

-

Cell viability is then measured using a colorimetric assay, such as the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, which is then quantified spectrophotometrically.

-

The percentage of viable cells in the treated tissue is compared to that of a negative control. A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the chemical is an irritant.

-

b) Serious Eye Damage/Irritation (OECD Test Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage)

This in vitro method evaluates the potential of a substance to cause serious eye damage or irritation by assessing its cytotoxicity on a reconstructed human cornea-like epithelium.

-

Methodology:

-

The test chemical is applied to the surface of the RhCE tissue.

-

The tissue is exposed to the chemical for a specified duration.

-

Following exposure, the tissue is washed, and cell viability is determined using a method like the MTT assay.

-

The viability of the treated tissue is compared to a negative control. A significant reduction in viability suggests the potential for eye irritation or damage. Chemicals that cause a viability reduction below a specific threshold are classified accordingly.

-

Handling, Storage, and First Aid

a) Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.

b) Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The recommended storage temperature is 2-8°C under an inert atmosphere.[3]

c) First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see section 5a).

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Diagrams

Hazard Identification and Response Workflow

Caption: A workflow diagram illustrating the relationship between hazard statements, routes of exposure, and first aid responses for this compound.

Synthesis Pathway Overview

References

Navigating the Stability and Storage of 1-(2-Chloroethyl)pyrrolidin-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The long-term stability and appropriate storage of chemical compounds are critical for ensuring the integrity, safety, and reproducibility of research and development activities. This technical guide provides a comprehensive overview of the known and inferred stability and storage conditions for 1-(2-Chloroethyl)pyrrolidin-2-one (CAS No. 51333-90-5). Due to the limited publicly available stability data for this specific compound, this guide draws upon information from its hydrochloride salt, 1-(2-Chloroethyl)pyrrolidine hydrochloride (CAS No. 7250-67-1), and the general chemical principles of related structures, such as lactams and chloroethyl amides.

Compound Overview

This compound is a chemical intermediate featuring a pyrrolidinone (a five-membered lactam) ring and a chloroethyl side chain. Its chemical structure suggests potential reactivity at the lactam ring and the carbon-chlorine bond, which are key considerations for its stability.

While specific data for this compound is scarce, its hydrochloride salt is documented as a white to off-white solid that is hygroscopic.[1][2] This property of the salt suggests that the parent compound may also have some affinity for moisture.

Recommended Storage and Handling

Based on the general handling procedures for similar chemical compounds and the available information for its hydrochloride salt, the following storage and handling conditions are recommended for this compound:

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale & References |

| Temperature | Store in a cool place.[3] | To minimize thermal degradation. |

| Humidity | Store in a dry environment. Keep container tightly closed.[3][4] | The hydrochloride salt is hygroscopic, suggesting the parent compound may also be sensitive to moisture.[1][2][5] |

| Light | Store in a dark place. | To prevent potential photolytic degradation, a common pathway for organic molecules. |

| Inert Atmosphere | For long-term storage, consider storing under an inert gas like nitrogen.[5] | To protect against atmospheric moisture and oxygen, which can participate in degradation reactions. |

| Container | Use a tightly sealed, suitable container.[3][4][6] | To prevent exposure to air and moisture. |

| Handling | Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye protection. Avoid formation of dust and aerosols.[3][4][6] | Standard safety precautions for handling chemical intermediates. |

Potential Degradation Pathways

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[7][8] While specific studies on this compound are not publicly available, its structure suggests susceptibility to the following degradation pathways:

-

Hydrolysis: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring-opening to form 4-(N-(2-chloroethyl)amino)butanoic acid. The chloroethyl group could also undergo hydrolysis, although typically at a slower rate, to yield a hydroxyethyl group.[9][10]

-

Oxidation: The nitrogen atom in the pyrrolidinone ring and the carbon atoms adjacent to the nitrogen and chlorine are potential sites for oxidation.

-

Thermal Degradation: At elevated temperatures, decomposition can be expected, potentially leading to fragmentation of the molecule.

-

Photodegradation: Exposure to UV or visible light may induce degradation, a common characteristic of organic compounds.

The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a series of forced degradation studies should be conducted. The following are proposed experimental protocols based on ICH guidelines.

General Experimental Workflow

The following diagram outlines a general workflow for conducting forced degradation studies.

Detailed Methodologies

Table 2: Proposed Protocols for Forced Degradation Studies

| Stress Condition | Proposed Methodology |

| Acid Hydrolysis | 1. Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).2. Add an equal volume of 0.1 M HCl.3. Incubate at a controlled temperature (e.g., 60°C).4. Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).5. Neutralize the samples before analysis. |

| Base Hydrolysis | 1. Prepare a solution of the compound as above.2. Add an equal volume of 0.1 M NaOH.3. Incubate at room temperature or a slightly elevated temperature.4. Withdraw and neutralize aliquots as described for acid hydrolysis. |

| Oxidative Degradation | 1. Prepare a solution of the compound.2. Add a solution of 3% hydrogen peroxide.3. Incubate at room temperature, protected from light.4. Withdraw aliquots at specified time intervals. |

| Thermal Degradation | 1. Place the solid compound in a controlled temperature oven (e.g., 60°C, 80°C).2. Place a solution of the compound in a controlled temperature chamber.3. Sample at specified time intervals. |

| Photolytic Degradation | 1. Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).2. A control sample should be protected from light. |

Analytical Method

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (LC-MS), is required to separate and quantify the parent compound from its degradation products.

-

Column: A C18 reverse-phase column is a common starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the parent compound and potential degradants absorb. Mass spectrometry for identification of degradation products.

Data Presentation and Interpretation

Quantitative data from these studies should be summarized in tables to compare the percentage of degradation under different stress conditions over time.

Table 3: Hypothetical Data Summary for Forced Degradation Studies

| Stress Condition | Time (hours) | % Degradation of this compound | Major Degradation Products Identified |

| 0.1 M HCl at 60°C | 24 | Hypothetical Value | Hypothetical Product(s) |

| 0.1 M NaOH at RT | 24 | Hypothetical Value | Hypothetical Product(s) |

| 3% H₂O₂ at RT | 24 | Hypothetical Value | Hypothetical Product(s) |

| Dry Heat at 80°C | 48 | Hypothetical Value | Hypothetical Product(s) |

| Photolytic (ICH Q1B) | - | Hypothetical Value | Hypothetical Product(s) |

Note: The values in this table are for illustrative purposes only and would need to be determined experimentally.

Conclusion

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. echemi.com [echemi.com]

- 5. 1-(2-Chloroethyl)pyrrolidine hydrochloride-7250-67-1 [ganeshremedies.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. biomedres.us [biomedres.us]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Benzoyl-N-(2-chloroethyl)-N-methylbenzamide|CAS 69984-25-4 [benchchem.com]

- 10. benchchem.com [benchchem.com]

Unveiling 1-(2-Chloroethyl)pyrrolidin-2-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Chloroethyl)pyrrolidin-2-one, a heterocyclic compound of interest in chemical synthesis and potential pharmaceutical applications. Due to the limited availability of in-depth, publicly accessible research specifically on this molecule, this document focuses on its known synonyms, chemical identifiers, and places it within the broader context of the biological and synthetic relevance of the pyrrolidin-2-one scaffold.

Synonyms and Chemical Identifiers

A clear identification of a chemical entity is paramount for researchers. The following table summarizes the known synonyms and identifiers for this compound.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 51333-90-5 |

| Synonyms | 1-(2-chloroethyl)-2-pyrrolidinone, N-(2-chloroethyl)-2-pyrrolidone |

It is crucial to distinguish this compound (CAS: 51333-90-5) from the structurally similar but distinct compound, 1-(2-Chloroethyl)pyrrolidine (CAS: 5050-41-9), as the latter is more extensively documented in scientific literature.

Physicochemical Properties

The following table outlines the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₁₀ClNO |

| Molecular Weight | 147.60 g/mol |

Synthesis and Experimental Protocols

A plausible synthetic approach for this compound would involve the reaction of 2-pyrrolidinone with a suitable chloroethylating agent. The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of a novel chemical entity like this compound.

Caption: Generalized workflow from synthesis to biological evaluation.

Biological Activity and Signaling Pathways

Specific studies detailing the biological activity or the mechanism of action of this compound are scarce. However, the pyrrolidin-2-one core is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds. Derivatives of pyrrolidin-2-one have been reported to exhibit a wide range of pharmacological activities, including nootropic, anticonvulsant, and antimicrobial effects.

The biological effects of such compounds are typically mediated through their interaction with specific proteins, such as enzymes or receptors, which in turn modulates intracellular signaling pathways. Without experimental data for this compound, any depiction of a signaling pathway would be purely speculative. The diagram below illustrates a hypothetical signaling cascade that could be investigated for a novel compound.

Caption: A hypothetical signaling pathway for investigation.

Conclusion and Future Directions

This compound represents a chemical entity with potential for further investigation, stemming from the known biological significance of the pyrrolidin-2-one scaffold. However, a comprehensive understanding of its properties, biological activity, and therapeutic potential is currently hampered by a lack of dedicated research. Future studies should focus on establishing robust synthetic protocols, followed by systematic in vitro and in vivo evaluations to elucidate its pharmacological profile and potential mechanisms of action. Such research would be invaluable to the drug development community and could uncover novel therapeutic applications for this and related compounds.

Methodological & Application

Synthesis of 1-(2-Chloroethyl)pyrrolidin-2-one from gamma-Butyrolactone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-(2-Chloroethyl)pyrrolidin-2-one, a valuable intermediate in pharmaceutical research, from the readily available starting material gamma-butyrolactone (GBL). The synthesis is a two-step process involving the formation of an N-hydroxyethyl intermediate followed by a chlorination reaction.

Reaction Scheme

The overall synthesis proceeds as follows:

Step 1: Synthesis of N-(2-hydroxyethyl)-2-pyrrolidone

gamma-Butyrolactone is reacted with monoethanolamine to yield N-(2-hydroxyethyl)-2-pyrrolidone.

Step 2: Synthesis of this compound

N-(2-hydroxyethyl)-2-pyrrolidone is then chlorinated using thionyl chloride to produce the final product, this compound.

Data Presentation

| Step | Reactants | Product | Reaction Conditions | Yield | Purity |

| 1 | gamma-Butyrolactone, Monoethanolamine | N-(2-hydroxyethyl)-2-pyrrolidone | 250 °C, 2 hours | 73% | >95% |

| 2 | N-(2-hydroxyethyl)-2-pyrrolidone, Thionyl chloride | This compound | Reflux, 1-2 hours | High | >98% |

Experimental Protocols

Step 1: Synthesis of N-(2-hydroxyethyl)-2-pyrrolidone

This procedure is adapted from established industrial processes for the synthesis of N-substituted pyrrolidones.[1][2][3]

Materials:

-

gamma-Butyrolactone (GBL)

-

Monoethanolamine

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine gamma-butyrolactone and a molar equivalent of monoethanolamine.

-

Heat the reaction mixture to 250 °C and maintain this temperature for 2 hours under reflux.[4]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude N-(2-hydroxyethyl)-2-pyrrolidone is purified by vacuum distillation.[5]

Step 2: Synthesis of this compound

This protocol utilizes thionyl chloride for the chlorination of the hydroxyl group, a standard and effective method for this transformation.

Materials:

-

N-(2-hydroxyethyl)-2-pyrrolidone

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Round-bottom flask with reflux condenser and dropping funnel

-

Ice bath

-

Rotary evaporator

-

Chromatography equipment (for purification)

Procedure:

-

Dissolve N-(2-hydroxyethyl)-2-pyrrolidone in an anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Cool the flask in an ice bath.

-

Slowly add a molar excess (typically 1.1 to 1.5 equivalents) of thionyl chloride to the solution via the dropping funnel.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully quench any excess thionyl chloride by slowly adding it to cold water or a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by column chromatography on silica gel.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Components

References

- 1. researchgate.net [researchgate.net]

- 2. WO2006023118A1 - Process for making n-vinyl-2-pyrrolidone - Google Patents [patents.google.com]